1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE is a complex organic compound that features multiple functional groups, including a benzodioxin ring, a pyrazolopyridine moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE typically involves multi-step organic synthesis. The key steps may include:
- Formation of the benzodioxin ring through cyclization reactions.
- Construction of the pyrazolopyridine core via condensation reactions.
- Introduction of the triazole ring through click chemistry or other cycloaddition reactions.
- Coupling of the different moieties using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-throughput screening to identify optimal catalysts and solvents.
- Implementation of continuous flow chemistry to enhance reaction efficiency.
- Application of purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Biological Probes: Utilized as a fluorescent probe for imaging biological systems.
Enzyme Inhibitors: Potential inhibitor of specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or infectious diseases.
Industry
Chemical Sensors: Employed in the design of sensors for detecting environmental pollutants or hazardous substances.
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE depends on its specific application. For example:
Inhibition of Enzymes: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Fluorescent Probes: The compound may interact with specific biomolecules, resulting in a change in fluorescence that can be detected and measured.
Comparison with Similar Compounds
Similar Compounds
- **1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PROPANONE
- **1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-BUTANONE
Uniqueness
The uniqueness of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H24N6O3S |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C27H24N6O3S/c1-16-13-20(24-17(2)31-33(26(24)28-16)19-7-5-4-6-8-19)25-29-30-27(32(25)3)37-15-21(34)18-9-10-22-23(14-18)36-12-11-35-22/h4-10,13-14H,11-12,15H2,1-3H3 |
InChI Key |
YBWRYWKNPXINGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C4=NN=C(N4C)SCC(=O)C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.